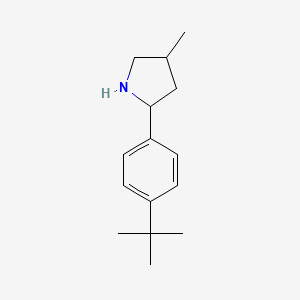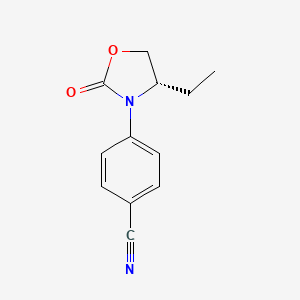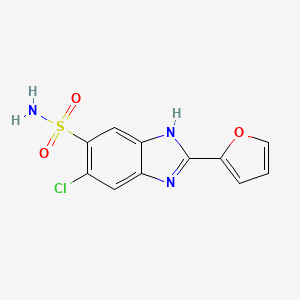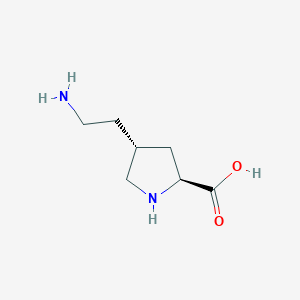![molecular formula C16H10FN3O B15207467 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole CAS No. 651728-00-6](/img/structure/B15207467.png)
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing metal catalysts such as copper (I) or ruthenium (II).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .
科学研究应用
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: It is used in molecular docking studies to explore its binding affinity to various biological targets, such as human estrogen alpha receptor.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs with antimicrobial, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity. This interaction is facilitated by the compound’s fluorinated pyrazole moiety, which enhances its binding affinity and stability .
相似化合物的比较
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole structure but differs in the substitution pattern on the phenyl ring.
1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and binding affinity in biological systems .
属性
CAS 编号 |
651728-00-6 |
|---|---|
分子式 |
C16H10FN3O |
分子量 |
279.27 g/mol |
IUPAC 名称 |
5-fluoro-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C16H10FN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H |
InChI 键 |
UCWGRRBYLCMQJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


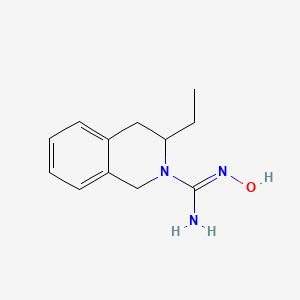
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
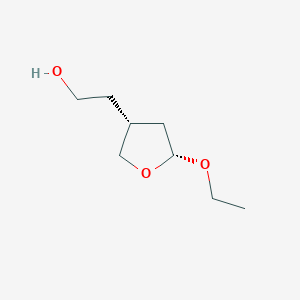
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
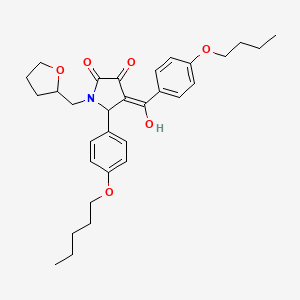
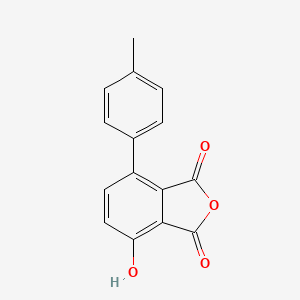
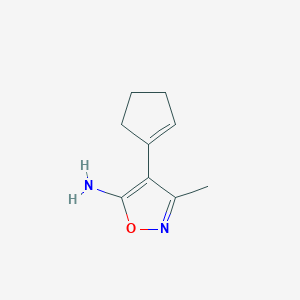
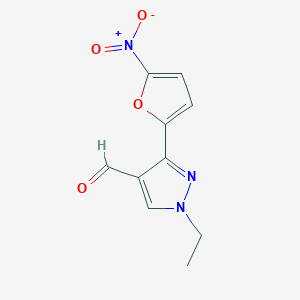
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
